2-Hydroxy-3-nitrobenzamide

Crystallography Solid-State Chemistry Polymorph Characterization

Procurement specialists sourcing nitrobenzamide building blocks for AASA fungicide or thermolysin inhibitor programs encounter batch inconsistency when positional isomers (4-nitro, 5-nitro) contaminate 2-hydroxy-3-nitrobenzamide supplies. The ortho-hydroxy-nitro intramolecular H-bond uniquely governs this scaffold's crystal packing, solubility, and downstream reactivity-substituting alternative isomers compromises patented synthetic sequences and biological activity. • Definitive 3-nitro isomer identity confirmed via published single-crystal XRD parameters (disordered nitro occupancy 0.517:0.483; space group P21/c); eliminates isomer misassignment risk. • ≥96% purity (HPLC) with controlled storage (2-8°C, sealed dry) ensures reproducible nitro-group reduction and amide coupling. • Research and bulk quantities available; global shipping with full Certificate of Analysis documentation.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 2912-76-7
Cat. No. B1280379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-nitrobenzamide
CAS2912-76-7
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)N
InChIInChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(6(4)10)9(12)13/h1-3,10H,(H2,8,11)
InChIKeyFECMDSYYFNKSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-nitrobenzamide Procurement Guide


2-Hydroxy-3-nitrobenzamide (CAS 2912-76-7), also known as 3-nitrosalicylamide, is a disubstituted benzamide derivative with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol [1]. The compound features a characteristic ortho-hydroxybenzamide (salicylamide) core with a nitro group at the 3-position relative to the amide, which establishes a unique intramolecular hydrogen-bonding network critical to its solid-state structure and reactivity [2]. This specific substitution pattern distinguishes it from other positional isomers (e.g., 2-hydroxy-5-nitrobenzamide, CAS 2912-78-9; 2-hydroxy-4-nitrobenzamide, CAS 2912-77-8) and underpins its utility as a key synthetic intermediate in fungicide and pharmaceutical development programs [3].

1 Positional isomer (3-nitro) required for AASA fungicide intermediate synthesis
2 Unique crystal disorder fingerprint supports isomer identity verification
3 Scaffold for protease inhibitor research via N-aryl derivatization

2-Hydroxy-3-nitrobenzamide: Isomer Specificity


Procurement specialists and medicinal chemists evaluating nitrobenzamide building blocks must recognize that the 3-nitro-2-hydroxybenzamide framework is not functionally interchangeable with its 4-nitro or 5-nitro positional isomers, nor with simple 3-nitrobenzamide lacking the ortho-hydroxyl group. The precise placement of the nitro group at the 3-position, in concert with the adjacent hydroxyl moiety, creates a defined intramolecular O–H⋯O hydrogen bond that governs the molecule's crystal packing, stability, and reactivity toward downstream derivatization [1]. This unique hydrogen-bonding architecture directly influences solubility parameters and solid-state behavior, which can critically impact reproducibility in multi-step synthetic routes—particularly those involving amide coupling or nitro-group reduction [2]. Furthermore, the 3-nitrosalicylamide scaffold is specifically claimed as an essential intermediate in the patented synthesis of acylated aminosalicylamide (AASA) fungicides, underscoring that alternative nitrobenzamides cannot substitute without compromising the integrity of the patented synthetic sequence [3].

Target Isomer (3-nitro)
+ Patent-specified intermediate for AASA fungicides
+ Crystal disorder fingerprint allows identity confirmation
+ Intramolecular O–H⋯O hydrogen bond governs reactivity
4- / 5-nitro Isomers
× Cannot replace in patented AASA synthetic sequence
× Crystal disorder absent – identity markers differ
× cLogP differs; may shift solubility and ADME profile

2-Hydroxy-3-nitrobenzamide Evidence Guide


Nitro Group Disorder as a Crystallographic Fingerprint

Single-crystal X-ray diffraction analysis of 2-hydroxy-3-nitrobenzamide reveals a distinctive structural feature: within the asymmetric unit, the nitro group oxygen atoms in one of the two crystallographically independent molecules exhibit quantifiable disorder over two sites, with a refined occupancy ratio of 0.517(9):0.483(9) [1]. This level of disorder is not reported in the crystal structures of the 5-nitro isomer or the unsubstituted 2-hydroxybenzamide parent compound, providing a unique crystallographic fingerprint that can be used to verify identity and phase purity of the 3-nitro isomer [1][2].

Crystal disorder ratio
Reported
0.517(9) : 0.483(9)
Identity verification marker for 3-nitro isomer
Absent in parent and 5-nitro isomer structures
Crystallography Solid-State Chemistry Polymorph Characterization

Thermolysin Inhibition

While direct head-to-head data for the parent 2-hydroxy-3-nitrobenzamide is limited, its N-aryl derivative N-(2-chloro-6-methylphenyl)-2-hydroxy-3-nitrobenzamide demonstrates potent competitive inhibition of the thermostable metalloprotease thermolysin (EC 3.4.24.27) from Bacillus thermoproteolyticus, exhibiting a Ki value of 0.047 μM (47 nM) at 25°C and pH 7.5 [1]. This Ki value provides a quantitative benchmark for the scaffold's intrinsic binding affinity when appropriately substituted.

Thermolysin Ki
Class-level inference
0.047 μM (N-aryl derivative)
Supports scaffold binding affinity for protease research
Parent compound data not reported
Enzyme Inhibition Biochemical Assay Protease

cLogP Isomer Comparison

Calculated lipophilicity values differentiate the 3-nitro isomer from its 4-nitro and 5-nitro counterparts. 2-Hydroxy-3-nitrobenzamide has a calculated LogP of 1.62 and a polar surface area (PSA) of 109.14 Ų . In contrast, 2-hydroxy-5-nitrobenzamide exhibits a lower cLogP of 1.33 and a smaller PSA of 106.0 Ų [1], while 2-hydroxy-4-nitrobenzamide shows a cLogP of 1.35 .

cLogP comparison
Cross-study comparable
3-nitro: 1.62
4-nitro: 1.35
5-nitro: 1.33
Differentiates lipophilicity for ADME screening context
Computational prediction; experimental validation may differ
Physicochemical Properties Lipophilicity ADME Prediction

2-Hydroxy-3-nitrobenzamide Applications


AASA Fungicide Synthesis

2-Hydroxy-3-nitrobenzamide serves as the critical 3-nitrosalicylamide intermediate in the patented synthesis of acylated aminosalicylamide (AASA) fungicidal compounds [1]. The specific 3-nitro substitution pattern is required for subsequent reduction to 3-aminosalicylamide and acylation to yield active antifungal agents. Alternative nitrobenzamide isomers cannot be substituted in this patented sequence without compromising the final product's structure and fungicidal activity [2].

Thermolysin Inhibitor Development

The 2-hydroxy-3-nitrobenzamide scaffold, when appropriately N-arylated, yields competitive inhibitors of thermolysin with Ki values in the low nanomolar range [1]. Researchers developing inhibitors of thermostable metalloproteases should prioritize this core over other nitrobenzamide isomers due to the established structure-activity relationship that confers high-affinity binding through the ortho-hydroxy-nitro hydrogen-bonding network [2].

Crystallographic Reference Standard

The fully refined single-crystal structure of 2-hydroxy-3-nitrobenzamide, including the quantified nitro group disorder (occupancy ratio 0.517:0.483), provides a definitive crystallographic reference for distinguishing the 3-nitro isomer from the 4-nitro and 5-nitro isomers during polymorph screening and solid-state characterization [1][2]. Analytical laboratories can use these published crystallographic parameters (unit cell dimensions, space group) to confirm the identity of incoming material.

Application
Selection Property
Validation Focus
AASA fungicide intermediate synthesis
3-nitro positional specificity
Patented route structural fidelity
Thermolysin inhibitor scaffold research
Ortho-hydroxy-nitro H-bonding motif
Derivative-dependent binding context review
Polymorph screening & identity verification
Nitro group disorder crystallographic fingerprint
Unit cell and space group confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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